molecular formula C12H7F4N B3132529 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 370878-60-7

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B3132529
CAS No.: 370878-60-7
M. Wt: 241.18 g/mol
InChI Key: NBFXODBRRNRPHR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorophenyl group at the second position and a trifluoromethyl group at the fifth position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine typically involves the use of fluorinated starting materials and pyridine derivatives. One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethylpyridine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.

    Biology: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and biological pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacophore in drug design and development.

    Industry: It finds applications in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl and trifluoromethyl groups contribute to the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological activities, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(trifluoromethyl)pyridine
  • 2-(3-Bromophenyl)-5-(trifluoromethyl)pyridine
  • 2-(3-Methylphenyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features differentiate it from similar compounds and influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(14,15)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFXODBRRNRPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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